5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that contains both pyrazole and pyridine rings fused together
Preparation Methods
The synthesis of 5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the reaction of pyrazolo[3,4-b]pyridine with boronic acid derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. The reaction conditions often involve the use of solvents such as dimethylformamide or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation .
Chemical Reactions Analysis
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace a substituent on the pyrazole or pyridine ring.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Material Science: Due to its photophysical properties, it is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: It serves as a probe in biological studies to investigate enzyme functions and interactions.
Industrial Applications: The compound is used in the synthesis of various organic compounds and intermediates for industrial processes.
Mechanism of Action
The mechanism of action of 5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
5-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid: This compound has a bromine substituent instead of a boron group, which affects its reactivity and applications.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds have a pyrimidine ring instead of a pyridine ring, leading to different chemical and biological properties.
Pyrazolo[3,4-b]pyridine derivatives:
Properties
Molecular Formula |
C8H7BN2O4 |
---|---|
Molecular Weight |
205.97 g/mol |
IUPAC Name |
5-boronopyrazolo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7BN2O4/c12-8(13)6-4-10-11-2-1-5(9(14)15)3-7(6)11/h1-4,14-15H,(H,12,13) |
InChI Key |
BTRIWGZAKGLUAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=NN2C=C1)C(=O)O)(O)O |
Origin of Product |
United States |
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